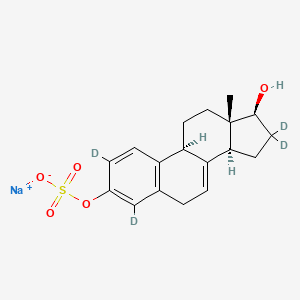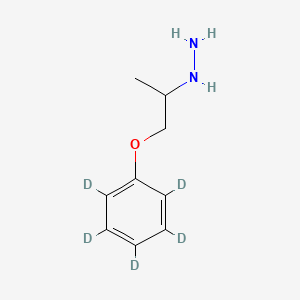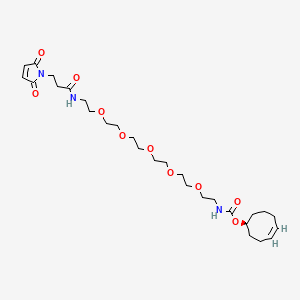
Methyltetrazine-PEG4-hydrazone-DBCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-PEG4-hydrazone-DBCO is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing both a dibenzocyclooctyne (DBCO) group and a methyltetrazine group. The DBCO group can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups, while the methyltetrazine group can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing trans-cyclooctene (TCO) groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyltetrazine-PEG4-hydrazone-DBCO involves multiple steps. The key steps include the functionalization of polyethylene glycol (PEG) with hydrazone and the subsequent attachment of methyltetrazine and DBCO groups. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Methyltetrazine-PEG4-hydrazone-DBCO undergoes several types of reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules.
Inverse Electron Demand Diels-Alder Reaction (iEDDA): The methyltetrazine group reacts with TCO-containing molecules
Common Reagents and Conditions:
SPAAC: Typically involves azide-containing molecules and is performed under mild conditions without the need for a catalyst.
iEDDA: Involves TCO-containing molecules and is also performed under mild conditions
Major Products:
SPAAC Reaction: Forms stable triazole linkages.
iEDDA Reaction: Forms stable dihydropyridazine linkages
Scientific Research Applications
Methyltetrazine-PEG4-hydrazone-DBCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the labeling and tracking of biomolecules in live cells.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of bioconjugates and other advanced materials
Mechanism of Action
The mechanism of action of Methyltetrazine-PEG4-hydrazone-DBCO involves its ability to undergo specific chemical reactions. The DBCO group reacts with azide-containing molecules through SPAAC, forming stable triazole linkages. The methyltetrazine group reacts with TCO-containing molecules through iEDDA, forming stable dihydropyridazine linkages. These reactions are highly specific and occur under mild conditions, making the compound an effective tool for bioconjugation and other applications .
Comparison with Similar Compounds
Methyltetrazine-PEG4-DBCO: Similar structure but lacks the hydrazone group.
Methyltetrazine-PEG3-DBCO: Shorter PEG chain.
Methyltetrazine-PEG4-aldehyde: Contains an aldehyde group instead of DBCO
Uniqueness: Methyltetrazine-PEG4-hydrazone-DBCO is unique due to its combination of methyltetrazine, PEG4, hydrazone, and DBCO groups. This combination allows it to participate in both SPAAC and iEDDA reactions, making it a versatile tool for various applications .
Properties
Molecular Formula |
C48H51N9O8 |
|---|---|
Molecular Weight |
882.0 g/mol |
IUPAC Name |
4-[(Z)-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]hydrazinylidene]methyl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C48H51N9O8/c1-35-52-55-47(56-53-35)40-14-10-36(11-15-40)32-50-44(58)22-24-62-26-28-64-30-31-65-29-27-63-25-23-49-48(61)41-16-12-37(13-17-41)33-51-54-45(59)20-21-46(60)57-34-42-8-3-2-6-38(42)18-19-39-7-4-5-9-43(39)57/h2-17,33H,20-32,34H2,1H3,(H,49,61)(H,50,58)(H,54,59)/b51-33- |
InChI Key |
ZJVZNEHWFCHHDP-UVXOUDFXSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)/C=N\NC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)C3=CC=C(C=C3)C=NNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





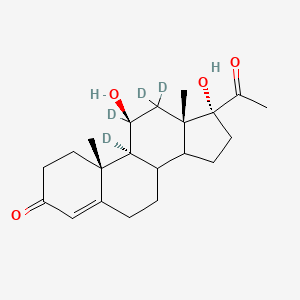
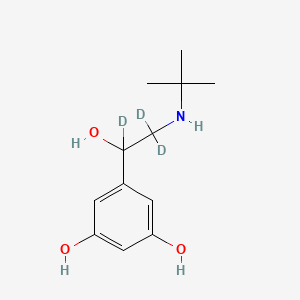
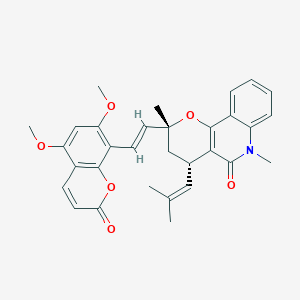
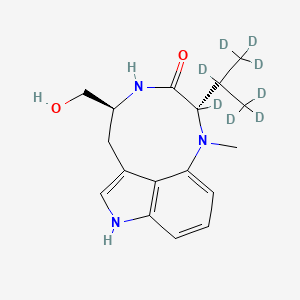
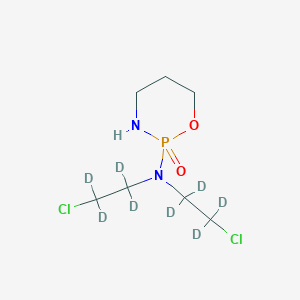


![7-((4-chlorobenzyl)amino)-1-tosyl-3,4-dihydropyrrolo[4,3,2-de]quinolin-8(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12422747.png)
